molecular formula C5H14N4 B14270034 2,2'-(Diaziridine-1,2-diyl)di(ethan-1-amine) CAS No. 135309-25-0

2,2'-(Diaziridine-1,2-diyl)di(ethan-1-amine)

Cat. No.: B14270034
CAS No.: 135309-25-0
M. Wt: 130.19 g/mol
InChI Key: HGSSTRUVBAGLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) is a compound that features a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) typically involves the formation of the diaziridine ring through cyclization reactions. One common method is the reaction of ethylenediamine with a suitable diaziridine precursor under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-(Diaziridine-1,2-diyl)di(ethan-1-amine) lies in its diaziridine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications that require specific reactivity and stability .

Properties

CAS No.

135309-25-0

Molecular Formula

C5H14N4

Molecular Weight

130.19 g/mol

IUPAC Name

2-[2-(2-aminoethyl)diaziridin-1-yl]ethanamine

InChI

InChI=1S/C5H14N4/c6-1-3-8-5-9(8)4-2-7/h1-7H2

InChI Key

HGSSTRUVBAGLGU-UHFFFAOYSA-N

Canonical SMILES

C1N(N1CCN)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.